molecular formula C13H12N4O B2692381 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine CAS No. 1797183-52-8

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine

Cat. No.: B2692381
CAS No.: 1797183-52-8
M. Wt: 240.266
InChI Key: CLMFJOLYTHJLBE-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method involves the use of 6-aminopyrimidines, which undergo cyclization with ethoxymethylenemalonic ester at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyridine or pyrimidine derivatives in the presence of a nucleophile such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and development.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13(10-1-4-14-5-2-10)17-6-3-12-11(8-17)7-15-9-16-12/h1-2,4-5,7,9H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMFJOLYTHJLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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